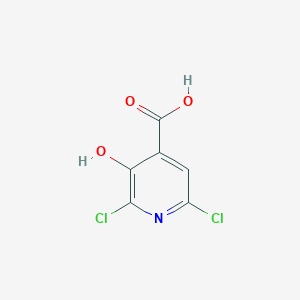

2,6-二氯-3-羟基异烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2,6-dichloro-3-hydroxyisonicotinic acid involves complex reactions and methodologies. For instance, esters of 3-cyano-2-oxo-dihydroisonicotinic and related compounds have been synthesized through reactions involving cyclopentyl(hexyl)glyoxylic acid esters and malonic acid derivatives. These processes highlight the intricate steps necessary to produce compounds within this chemical family, which can include hydrolysis, decarboxylation, and the formation of heterocyclic structures (Smirnova & Gavrilov, 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,6-dichloro-3-hydroxyisonicotinic acid, such as diorganotin(IV) compounds derived from related organic acids, have been thoroughly studied. These studies employ techniques like IR and NMR spectroscopy and X-ray diffraction, revealing insights into the coordination geometries and bonding arrangements. These analyses show the complexity and diversity of structural configurations possible within this chemical domain (Baul et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 2,6-dichloro-3-hydroxyisonicotinic acid and its analogs often focus on the interaction with other compounds and the resultant products. For example, the iodination of related hydroxypicolinic and isonicotinic acids leads to various derivatives, showcasing the reactivity of these compounds under different conditions (Stolyarova et al., 1978).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and applications. Research on triorganotin esters of heteroaromatic carboxylic acids, for example, provides detailed insights into their structural and physical characteristics, contributing to a deeper understanding of their stability and reactivity patterns (Gao et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming a wide range of derivatives, are essential aspects of 2,6-dichloro-3-hydroxyisonicotinic acid and related compounds. Studies on the oxidation of nicotinic acid to dihydroxynicotinic acid, for instance, reveal the mechanisms of hydroxylation and the source of oxygen atoms in these reactions, offering valuable insights into the chemical behavior of these substances (Hirschberg & Ensign, 1971).

科学研究应用

Application 1: Plant Disease Resistance

- Specific Scientific Field : Plant Pathology and Agriculture .

- Summary of the Application : 2,6-Dichloro-3-hydroxyisonicotinic acid (CGA 41396) and its ester derivative (CGA 41397) have been found to induce local and systemic resistance in plants against various pathogens . These compounds do not have a direct fungicidal effect comparable to standard fungicides .

- Methods of Application or Experimental Procedures : The compounds are applied to the plants, which results in local and systemic protection . The exact method of application and the relevant technical details or parameters are not specified in the sources.

- Results or Outcomes : The application of these compounds results in the induction of the plant’s natural defenses, making them resistant to infections even before the first symptoms appear . In one study, plant resistance induction efficacy tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .

Application 2: Synthesis of Ester Derivatives

- Specific Scientific Field : Organic Chemistry and Agriculture .

- Summary of the Application : 2,6-Dichloro-3-hydroxyisonicotinic acid is used in the preparation of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids as potential inducers of plants’ natural immune system .

- Results or Outcomes : The ester derivatives were tested for their plant resistance induction efficacy on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .

Application 3: Biotechnological Applications

- Specific Scientific Field : Biotechnology .

- Summary of the Application : 2,6-Dichloro-3-hydroxyisonicotinic acid is used in the biotechnological applications of alcohol dehydrogenases .

- Results or Outcomes : The application of these compounds results in the asymmetric synthesis of chiral alcohols .

Application 4: Preparation of Ester Derivatives

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : 2,6-Dichloro-3-hydroxyisonicotinic acid is used in the preparation of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids as potential inducers of plants’ natural immune system .

- Methods of Application or Experimental Procedures : The exact method of preparation and the relevant technical details or parameters are not specified in the sources .

- Results or Outcomes : The ester derivatives were tested for their plant resistance induction efficacy on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .

Application 5: Biotechnological Applications

- Specific Scientific Field : Biotechnology .

- Summary of the Application : 2,6-Dichloro-3-hydroxyisonicotinic acid is used in the biotechnological applications of alcohol dehydrogenases .

- Methods of Application or Experimental Procedures : The exact method of application and the relevant technical details or parameters are not specified in the sources .

- Results or Outcomes : The application of these compounds results in the asymmetric synthesis of chiral alcohols .

安全和危害

属性

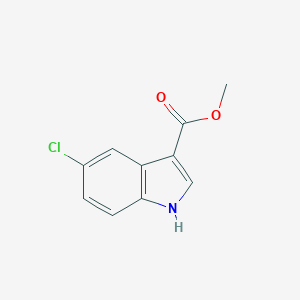

IUPAC Name |

2,6-dichloro-3-hydroxypyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-3-1-2(6(11)12)4(10)5(8)9-3/h1,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQNBXJKGZGLCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376273 |

Source

|

| Record name | 2,6-Dichloro-3-hydroxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-hydroxyisonicotinic acid | |

CAS RN |

185422-96-2 |

Source

|

| Record name | 2,6-Dichloro-3-hydroxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B68505.png)

![2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine](/img/structure/B68515.png)

![2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one](/img/structure/B68523.png)